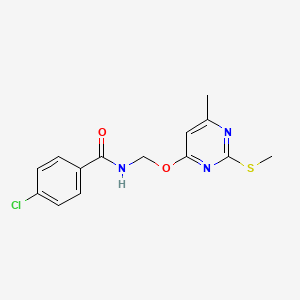
4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide, also known as AG-014699, is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is a critical enzyme involved in DNA repair and maintenance, and its inhibition has been shown to be a promising strategy for cancer treatment. In
Mechanism of Action
PARP is an enzyme that is involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which can be converted into double-strand breaks during DNA replication. In normal cells, these breaks can be repaired through the homologous recombination (HR) pathway, which requires the BRCA genes. However, in cancer cells with mutations in BRCA genes, the HR pathway is impaired, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide has been shown to be effective in a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer. In preclinical models, 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy, suggesting that it may be a useful adjunct to standard cancer treatments. In addition, 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide has been shown to have a favorable toxicity profile, with few adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide is its specificity for PARP, which makes it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, one limitation of 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide is its relatively low potency, which may limit its utility in certain experimental settings. In addition, 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide has a relatively short half-life, which may require frequent dosing in some experiments.
Future Directions
There are several potential future directions for research on 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide. One area of interest is the development of more potent PARP inhibitors that may be more effective in cancer treatment. Another potential direction is the identification of biomarkers that can predict response to PARP inhibitors, which could help guide treatment decisions for cancer patients. Finally, there is interest in exploring the combination of PARP inhibitors with other targeted therapies, such as immune checkpoint inhibitors, to enhance their efficacy in cancer treatment.
Synthesis Methods
The synthesis of 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 6-methyl-2-(methylthio)pyrimidin-4-amine to form 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide. The yield of this reaction is typically around 50%, and the final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its efficacy and safety in cancer patients. The primary mechanism of action of 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide is the inhibition of PARP, which leads to the accumulation of DNA damage and ultimately cell death. This effect is particularly pronounced in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes.
properties
IUPAC Name |
4-chloro-N-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxymethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-9-7-12(18-14(17-9)21-2)20-8-16-13(19)10-3-5-11(15)6-4-10/h3-7H,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOQEOYNYAJOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)OCNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

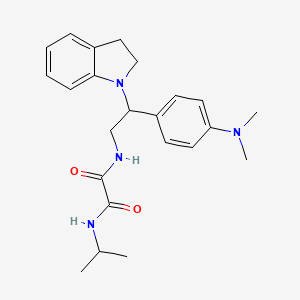
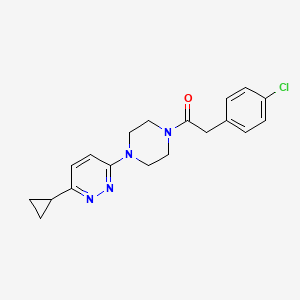
![1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2623345.png)

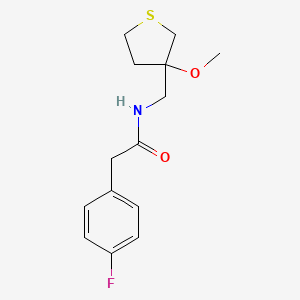
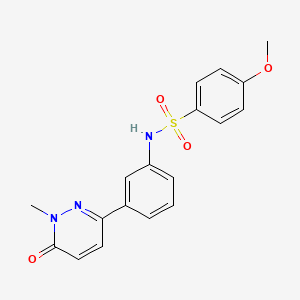
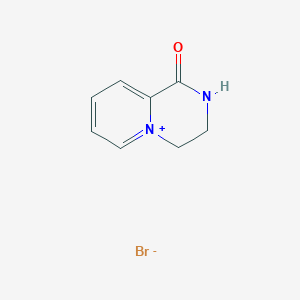
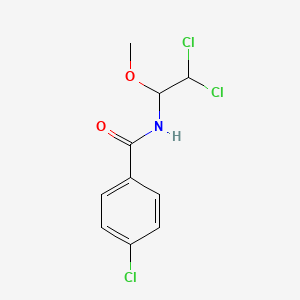
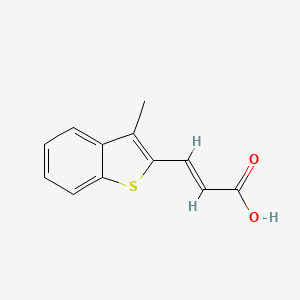
![1-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2623355.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2623357.png)
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2623358.png)

